N-(2-Methyl-3-nitrophenyl)acetamide
Overview
Description
N-(2-Methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of acetanilide, where the acetamide group is substituted with a 2-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methyl-3-nitrophenyl)acetamide can be synthesized through the acylation of 2-methyl-3-nitroaniline with acetic anhydride. The reaction typically involves dissolving 2-methyl-3-nitroaniline in a suitable solvent such as dichloromethane, cooling the solution, and then adding acetic anhydride dropwise. The mixture is stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-Methyl-3-aminophenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Nitrophenyl)acetamide: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-nitroacetanilide: Another derivative of acetanilide with a similar substitution pattern.
Uniqueness
N-(2-Methyl-3-nitrophenyl)acetamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interactions with molecular targets and its overall properties .
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFXIITWKKOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204743 | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-36-4 | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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